molecular formula C18H16BrNO3 B8174394 2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione

2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione

Cat. No.: B8174394
M. Wt: 374.2 g/mol
InChI Key: VOICSEDKDKQTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione is a synthetic organic compound characterized by the presence of a brominated phenoxy group attached to a propyl chain, which is further connected to an isoindoline-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione typically involves a multi-step process:

    Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a suitable solvent to yield 2-bromo-4-methylphenol.

    Etherification: The brominated phenol is then reacted with 3-chloropropylamine in the presence of a base, such as potassium carbonate, to form 3-(2-bromo-4-methylphenoxy)propylamine.

    Cyclization: The final step involves the reaction of 3-(2-bromo-4-methylphenoxy)propylamine with phthalic anhydride under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The isoindoline-1,3-dione core can be reduced to isoindoline using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted isoindoline-1,3-dione derivatives.

    Oxidation: Formation of 2-(3-(2-bromo-4-carboxyphenoxy)propyl)isoindoline-1,3-dione.

    Reduction: Formation of 2-(3-(2-bromo-4-methylphenoxy)propyl)isoindoline.

Scientific Research Applications

2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: Used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group can participate in halogen bonding, while the isoindoline-1,3-dione core can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2-Chloro-4-methylphenoxy)propyl)isoindoline-1,3-dione
  • 2-(3-(2-Iodo-4-methylphenoxy)propyl)isoindoline-1,3-dione
  • 2-(3-(2-Fluoro-4-methylphenoxy)propyl)isoindoline-1,3-dione

Uniqueness

2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity contribute to distinct chemical and biological properties, making this compound particularly valuable in research and industrial applications.

Properties

IUPAC Name

2-[3-(2-bromo-4-methylphenoxy)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-12-7-8-16(15(19)11-12)23-10-4-9-20-17(21)13-5-2-3-6-14(13)18(20)22/h2-3,5-8,11H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOICSEDKDKQTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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